molecular formula C14H20BrNO B13923922 2-(1-(4-Bromobenzyl)piperidin-4-yl)ethan-1-ol

2-(1-(4-Bromobenzyl)piperidin-4-yl)ethan-1-ol

Cat. No.: B13923922
M. Wt: 298.22 g/mol
InChI Key: UYLUQIQXNHSXRZ-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4-piperidineethanol is an organic compound that features a bromophenyl group attached to a piperidine ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)methyl]-4-piperidineethanol typically involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base, followed by the reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)methyl]-4-piperidineethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, THF or ether as solvents.

    Substitution: NaOCH3, KOtBu, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-4-piperidineethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-piperidineethanol involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    1-(4-Bromophenyl)piperazine: Shares the bromophenyl group but differs in the piperazine ring structure.

    4-Bromophenylacetic acid: Contains the bromophenyl group attached to an acetic acid moiety.

    1-(4-Bromophenyl)-4-methylpiperazine: Similar structure but with a methyl group on the piperazine ring.

Uniqueness: 1-[(4-Bromophenyl)methyl]-4-piperidineethanol is unique due to the presence of the ethanol moiety, which can enhance its solubility and reactivity. The combination of the bromophenyl group and the piperidine ring provides a versatile scaffold for further chemical modifications and potential biological activities.

Properties

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

2-[1-[(4-bromophenyl)methyl]piperidin-4-yl]ethanol

InChI

InChI=1S/C14H20BrNO/c15-14-3-1-13(2-4-14)11-16-8-5-12(6-9-16)7-10-17/h1-4,12,17H,5-11H2

InChI Key

UYLUQIQXNHSXRZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCO)CC2=CC=C(C=C2)Br

Origin of Product

United States

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